molecular formula C7H11N3 B13314186 (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine

(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine

Cat. No.: B13314186
M. Wt: 137.18 g/mol
InChI Key: ZSXDATROELJNEU-RXMQYKEDSA-N
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Description

(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features a pyrazine ring substituted with a methyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.

    Methylation: The pyrazine ring is then methylated using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. It could serve as a lead compound in drug discovery efforts.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine: can be compared to other pyrazine derivatives, such as 2-methylpyrazine and 2-aminopyrazine.

    Ethanamine derivatives: Compounds like (1R)-1-phenylethan-1-amine and (1R)-1-(2-pyridyl)ethan-1-amine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(3-methylpyrazin-2-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,8H2,1-2H3/t5-/m1/s1

InChI Key

ZSXDATROELJNEU-RXMQYKEDSA-N

Isomeric SMILES

CC1=NC=CN=C1[C@@H](C)N

Canonical SMILES

CC1=NC=CN=C1C(C)N

Origin of Product

United States

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